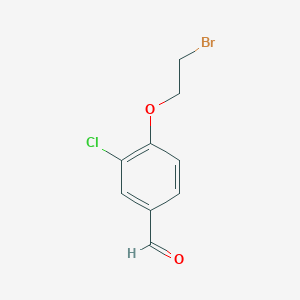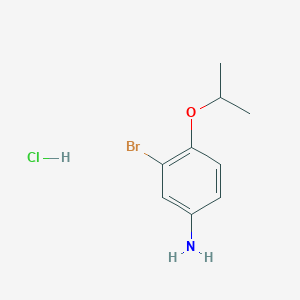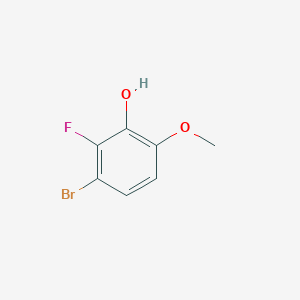
3-Bromo-2-fluoro-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methoxyphenol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-6-methoxyphenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-fluoro-6-methoxyphenol is coupled with a brominating agent in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, reducing the risk of side reactions and improving product purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methoxyphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenols or partially reduced derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The methoxy group may also contribute to the compound’s overall reactivity and stability, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxyphenol
- 2-Fluoro-6-methoxyphenol
- 3-Bromo-2-fluoro-4-methoxyphenol
Uniqueness
3-Bromo-2-fluoro-6-methoxyphenol is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity, compared to its similar compounds .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDAXWAGQKABTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
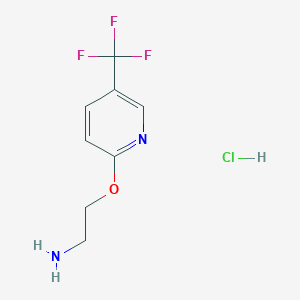
![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
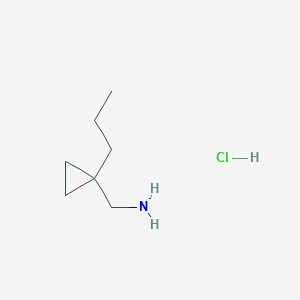
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)

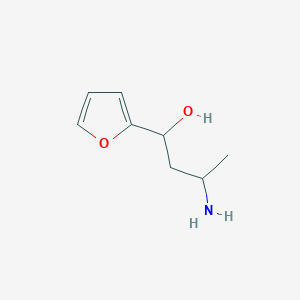
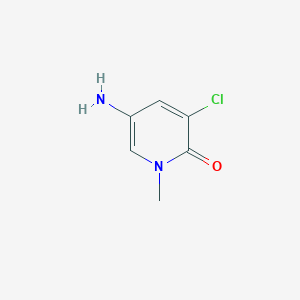

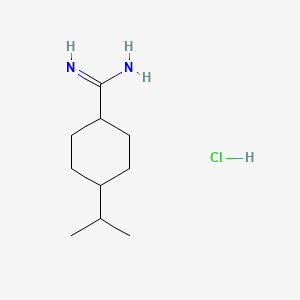

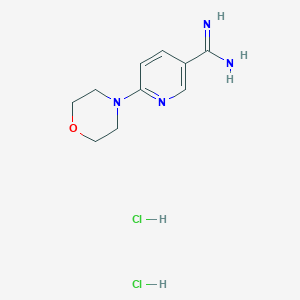
![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
